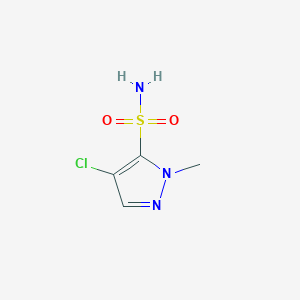-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
[(Oxolan-2-yl)methyl]({[3-phenyl-5-(pyrrolidin-1-yl)-1,2-oxazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes an oxolane ring, a phenyl group, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the phenyl group, the pyrrolidine ring, and the oxazole ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and efficient production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Oxolan-2-yl)methyl-1,2-oxazol-4-yl]methyl})amine is unique due to its combination of functional groups and rings, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(3-phenyl-5-pyrrolidin-1-yl-1,2-oxazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C19H25N3O2/c1-2-7-15(8-3-1)18-17(14-20-13-16-9-6-12-23-16)19(24-21-18)22-10-4-5-11-22/h1-3,7-8,16,20H,4-6,9-14H2 |
InChI Key |
ZXKHCIDTUFLZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NO2)C3=CC=CC=C3)CNCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



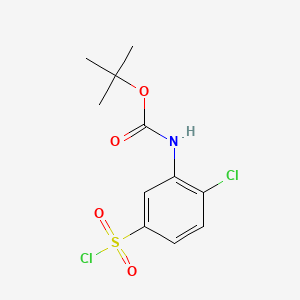
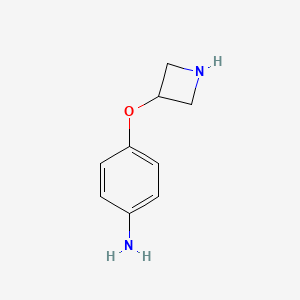
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)



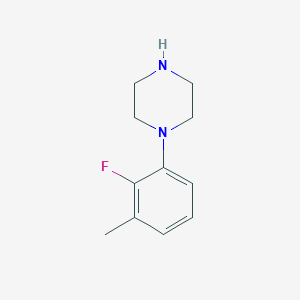
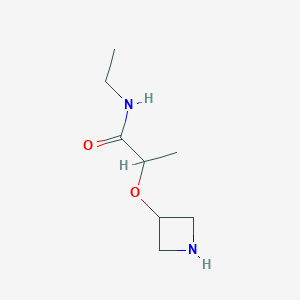
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)


